An In-depth Technical Guide to [(Phenylsulfonyl)amino]acetic Acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to [(Phenylsulfonyl)amino]acetic Acid: Properties, Synthesis, and Applications
Introduction: [(Phenylsulfonyl)amino]acetic acid, also known as N-(phenylsulfonyl)glycine, represents a foundational scaffold in medicinal chemistry and chemical biology. Structurally, it is a conjugate of glycine, the simplest proteinogenic amino acid, and a benzenesulfonyl group. This unique combination imparts a distinct set of physicochemical properties, including notable acidity and the capacity for diverse chemical modifications. As a member of the broader class of benzenesulfonamide derivatives, this molecule serves as a critical building block and a pharmacophore in the design of targeted therapeutics. Benzenesulfonamides are renowned for their wide range of biological activities, acting as inhibitors for crucial enzymes like carbonic anhydrases and acetylcholinesterase.[1][2] This guide provides a comprehensive technical overview of [(phenylsulfonyl)amino]acetic acid, designed for researchers and professionals engaged in drug discovery and development. We will delve into its core chemical properties, provide validated synthetic protocols, and explore its relevance as a versatile platform for creating novel bioactive agents.
Section 1: Core Chemical Identity and Properties
A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research. [(Phenylsulfonyl)amino]acetic acid is a white solid at room temperature.[3] Its identity is unequivocally established by its CAS Number, 5398-96-9.[3] The key physicochemical and identifying properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 2-(benzenesulfonamido)acetic acid | [4] |
| CAS Number | 5398-96-9 | [3] |
| Molecular Formula | C₈H₉NO₄S | [3] |
| Molecular Weight | 215.23 g/mol | [3] |
| Appearance | Solid | [3] |
| InChI Key | WTSZSAHZIMPSDM-UHFFFAOYSA-N | [3] |
| SMILES String | C1=CC=C(C=C1)S(=O)(=O)NCC(=O)O | [3] |
| pKa | Data not explicitly available; estimated to be similar to or slightly lower than acetic acid (4.76) due to the electron-withdrawing nature of the phenylsulfonyl group. | [5] |
| Solubility | Data not explicitly available; expected to have moderate solubility in water and good solubility in polar organic solvents like methanol, ethanol, and DMSO. |
digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; S [label="S", fontcolor="#202124", style="filled", fillcolor="#FBBC05"]; O1 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; O2 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; N [label="N", fontcolor="#FFFFFF", style="filled", fillcolor="#4285F4"]; H_N [label="H"]; C7 [label="C"]; H_C7_1 [label="H"]; H_C7_2 [label="H"]; C8 [label="C", fontcolor="#202124", style="filled", fillcolor="#F1F3F4"]; O3 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; O4 [label="O", fontcolor="#FFFFFF", style="filled", fillcolor="#EA4335"]; H_O4 [label="H"];
// Benzene Ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Sulfonyl Group C1 -- S; S -- O1 [style=double]; S -- O2 [style=double];
// Amino Acid Moiety S -- N; N -- H_N; N -- C7; C7 -- H_C7_1; C7 -- H_C7_2; C7 -- C8; C8 -- O3 [style=double]; C8 -- O4; O4 -- H_O4;
// Positioning C1 [pos="0,0!"]; C2 [pos="1.2,0.7!"]; C3 [pos="2.4,0!"]; C4 [pos="2.4,-1.4!"]; C5 [pos="1.2,-2.1!"]; C6 [pos="0,-1.4!"]; S [pos="-1.5,-0.7!"]; O1 [pos="-1.5,0.5!"]; O2 [pos="-2.7,-1.2!"]; N [pos="-1.5,-2.1!"]; H_N [pos="-0.7,-2.6!"]; C7 [pos="-2.7,-2.8!"]; H_C7_1 [pos="-2.4,-3.8!"]; H_C7_2 [pos="-3.5,-3.1!"]; C8 [pos="-3.5,-1.8!"]; O3 [pos="-3.2,-0.7!"]; O4 [pos="-4.8,-2.1!"]; H_O4 [pos="-5.3,-1.5!"]; }
Caption: Chemical structure of [(Phenylsulfonyl)amino]acetic acid.
Section 2: Synthesis and Characterization
The reliable synthesis and unambiguous characterization of a compound are prerequisites for any downstream application. The preparation of [(phenylsulfonyl)amino]acetic acid is a classic example of nucleophilic acyl substitution, specifically a sulfonamide formation reaction.
Synthetic Protocol: Schotten-Baumann Reaction
The most direct and widely employed method for synthesizing N-sulfonylated amino acids is the reaction of the corresponding amino acid with a sulfonyl chloride under basic conditions. This procedure, a variation of the Schotten-Baumann reaction, is robust and generally high-yielding. The base is crucial as it serves two purposes: first, to deprotonate the amino group of glycine, making it a more potent nucleophile, and second, to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Methodology:
-
Dissolution of Glycine: In a round-bottom flask equipped with a magnetic stirrer, dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents, e.g., 1 M NaOH). The excess base ensures the reaction medium remains alkaline throughout the process. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: While vigorously stirring the cooled glycine solution, add benzenesulfonyl chloride (1.05 equivalents) dropwise, ensuring the temperature does not exceed 10 °C. The slow addition is critical to control the exothermic reaction and prevent hydrolysis of the sulfonyl chloride.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Workup and Acidification: Once the reaction is complete, transfer the solution to a separatory funnel and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted benzenesulfonyl chloride and other non-polar impurities. Carefully acidify the aqueous layer to a pH of ~2 with concentrated hydrochloric acid while cooling in an ice bath. This step protonates the carboxylate, causing the desired product to precipitate out of the solution.
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure [(phenylsulfonyl)amino]acetic acid.
-
Validation: Confirm the identity and purity of the final product using standard analytical techniques such as melting point determination, NMR spectroscopy, and mass spectrometry.
Caption: Structure-Activity Relationship (SAR) concept using the scaffold.
Section 5: Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, [(phenylsulfonyl)amino]acetic acid is classified as hazardous.
-
Pictogram: GHS05 (Corrosion) [3]* Signal Word: Danger [3]* Hazard Statement: H318 - Causes serious eye damage. [3]* Precautionary Statements: P280 - Wear protective gloves/protective clothing/eye protection/face protection. P305 + P351 + P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3] As a Senior Application Scientist, I advise all researchers to consult the full Safety Data Sheet (SDS) before handling this chemical. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (Phenylsulfonyl)amino acetic acid AldrichCPR 5398-96-9 [sigmaaldrich.com]
- 4. PubChemLite - Phenyl[(phenylsulfonyl)amino]acetic acid (C14H13NO4S) [pubchemlite.lcsb.uni.lu]
- 5. analytical.chem.ut.ee [analytical.chem.ut.ee]
